Lanosol

Description

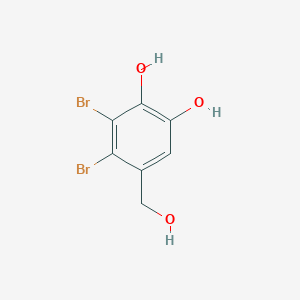

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1,10-12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZCMEUEEFOXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197814 | |

| Record name | Lanosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-06-5 | |

| Record name | 3,4-Dibromo-5-(hydroxymethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4950-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromo-5-(hydroxymethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lanosol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, chemically known as 3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol, is a brominated phenolic compound naturally occurring in various species of red algae, particularly those belonging to the Rhodomelaceae family. This technical guide provides a comprehensive overview of the chemical properties of Lanosol, including its physicochemical characteristics, spectroscopic data, and biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Lanosol is a member of the catechol family, characterized by a benzene ring with two adjacent hydroxyl groups, further substituted with two bromine atoms and a hydroxymethyl group.[1] This substitution pattern significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of Lanosol

| Property | Value | Source |

| IUPAC Name | 3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol | [1] |

| Molecular Formula | C₇H₆Br₂O₃ | [1] |

| Molecular Weight | 297.93 g/mol | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 297.86632 g/mol | [1] |

| Monoisotopic Mass | 295.86837 g/mol | [1] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 156 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Lanosol is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the benzene ring carbons and the hydroxymethyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the bromine and hydroxyl substituents. For a related compound, alpha-o-methyl-lanosol (3,4-dibromo-5-methoxymethyl-1,2-benzenediol), ¹³C NMR data is available and can serve as a reference.[8]

Mass Spectrometry (MS):

The mass spectrum of Lanosol would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation patterns in mass spectrometry are crucial for structural confirmation.[7][9][10][11][12][13][14][15] For bromophenols, fragmentation often involves cleavage of bonds adjacent to the aromatic ring and loss of small molecules like water or carbon monoxide.

UV-Vis Spectroscopy:

The UV-Vis spectrum of Lanosol is expected to exhibit absorption maxima in the ultraviolet region, characteristic of phenolic compounds. The position and intensity of these bands are influenced by the substitution pattern on the benzene ring.

Experimental Protocols

Extraction of Lanosol from Red Algae:

A general procedure for the extraction of bromophenols from red algae, which can be adapted for Lanosol, involves the following steps:

Synthesis of Lanosol:

While a specific, detailed synthesis protocol for Lanosol is not widely published, a plausible synthetic route can be devised based on the synthesis of related dihydroxybenzyl alcohol derivatives.[16][17][18][19][20] A potential strategy involves the protection of hydroxyl groups, followed by bromination and subsequent deprotection.

Biological Activities and Signaling Pathways

Lanosol and other bromophenols from red algae have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being prominent.[21][22][23][24][25]

Antioxidant Activity:

The antioxidant mechanism of bromophenols, including Lanosol, is primarily attributed to their ability to act as radical scavengers. Theoretical studies suggest that this can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][9][26][27][28] The catechol moiety in Lanosol is crucial for this activity, as the hydroxyl groups can donate a hydrogen atom or an electron to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, and the presence of bromine substituents can further influence the electronic properties and reactivity of the molecule.[1][26][27]

Anti-inflammatory Activity:

The anti-inflammatory properties of bromophenols are linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[22][23][29] While direct studies on Lanosol are limited, related bromophenols have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of these pathways.

Conclusion

Lanosol, a bromophenol from red algae, presents a promising scaffold for further investigation in drug discovery and development. Its antioxidant and potential anti-inflammatory properties, coupled with its unique chemical structure, make it a compound of significant interest. This technical guide has summarized the currently available information on the chemical properties of Lanosol. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable synthetic methods, and comprehensively characterize its biological activities and underlying molecular mechanisms. Such studies will be crucial in unlocking the full therapeutic potential of this marine natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Cas 29654-55-5,3,5-Dihydroxybenzyl alcohol | lookchem [lookchem.com]

- 19. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 20. CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 21. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa [ouci.dntb.gov.ua]

- 25. mdpi.com [mdpi.com]

- 26. Theoretical investigation on antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides: H-atom vs electron transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

Lanosol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a significant bromophenol predominantly isolated from the red alga Vertebrata lanosa (formerly Polysiphonia lanosa).[1][2][3] This marine natural product has garnered attention within the scientific community due to its prevalence in V. lanosa and its potential biological activities. This technical guide provides an in-depth overview of the structure elucidation of lanosol, presenting its spectral data in a clear, comparative format, and detailing the experimental protocols for its isolation and characterization.

Structure and Properties

Chemical Structure:

IUPAC Name: 2,3-dibromo-4,5-dihydroxybenzyl alcohol

Molecular Formula: C₇H₆Br₂O₃

Molecular Weight: 313.93 g/mol

Isolation of Lanosol from Vertebrata lanosa

The isolation of lanosol from its natural source, the red alga Vertebrata lanosa, is a critical first step for its structural analysis and bioactivity screening.

Experimental Protocol:

A general procedure for the isolation of lanosol involves the following steps:

-

Collection and Preparation of Algal Material: Fresh samples of Vertebrata lanosa are collected and typically air-dried or freeze-dried to preserve the chemical constituents. The dried algal material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered alga is subjected to extraction with a suitable organic solvent, often methanol or a mixture of methanol and dichloromethane. This process is usually carried out at room temperature over an extended period or under reflux to ensure exhaustive extraction of the secondary metabolites.

-

Fractionation of the Crude Extract: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to liquid-liquid partitioning using solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Bromophenols like lanosol are typically found in the more polar fractions (e.g., ethyl acetate fraction).

-

Chromatographic Purification: The fraction enriched with lanosol is further purified using a combination of chromatographic techniques. These may include:

-

Column Chromatography: Often using silica gel or Sephadex LH-20 as the stationary phase, with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (e.g., with a C18 column) is frequently employed, using a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

-

Compound Identification: The purity and identity of the isolated lanosol are confirmed by spectroscopic methods.

Structure Elucidation Workflow

The elucidation of Lanosol's structure is a systematic process that integrates various analytical techniques. The logical flow of this process is depicted in the diagram below.

References

An In-depth Technical Guide to the Natural Sources of Lanosol in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a bromophenol of significant interest found in marine algae. Lanosol and its derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects, making them promising candidates for pharmaceutical and nutraceutical development.[1][2][3] This document details the primary natural sources of Lanosol, presents quantitative data, outlines detailed experimental protocols for its extraction and analysis, and visualizes key biological and experimental pathways.

Natural Sources and Quantitative Data

Lanosol is a secondary metabolite predominantly found in red algae (Rhodophyta), particularly within the family Rhodomelaceae.[2][3][4] Species belonging to genera such as Neorhodomela, Odonthalia, and Osmundaria have been identified as significant producers of this compound.[5][6][7] The concentration of Lanosol can vary considerably based on the species, the specific part of the alga, and seasonal and environmental conditions.[5] For instance, younger parts of the thalli in Neorhodomela larix tend to have higher concentrations of Lanosol than older, inner sections.[5]

The following table summarizes the quantitative data on Lanosol and its derivatives found in various marine algae species.

| Marine Alga Species | Compound | Concentration | Basis | Reference |

| Neorhodomela larix | Lanosol | 791 - 17,509 µg/g | Wet Mass | [5] |

| Neorhodomela larix | Lanosol | Up to 1.5% | Wet Mass | [5] |

| Neorhodomela larix | Lanosol 1,4-disulfate ester | 416 - 16,430 µg/g | Wet Mass | [5] |

| Osmundaria serrata | Lanosol ethyl ether (LEE) | ~0.20 mg/mL | Whole Plant | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Lanosol from marine algal biomass.

The overall process for isolating and analyzing Lanosol involves several key stages, from sample collection to final structural elucidation.

Caption: Experimental workflow for Lanosol isolation and analysis.

This protocol is a composite based on methods described for bromophenol extraction from red algae.[1][2]

-

Sample Preparation:

-

Collect fresh algal biomass (e.g., Neorhodomela larix) and transport it to the laboratory in cold seawater.

-

Thoroughly rinse the samples with fresh water to remove salts, sand, and epiphytes.

-

Blot dry the cleaned biomass and immediately freeze at -80°C.

-

Lyophilize (freeze-dry) the frozen samples to a constant weight.

-

Grind the dried algae into a fine powder using a blender or mill.

-

-

Methanol Extraction:

-

Macerate the algal powder (e.g., 100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with constant stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the algal residue two more times.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.

-

-

Solvent Partitioning:

-

Suspend the crude aqueous extract in distilled water (500 mL).

-

Perform sequential liquid-liquid partitioning with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (BuOH).

-

Collect each fraction and evaporate the solvent in vacuo to yield the n-hexane, EtOAc, and BuOH fractions. Lanosol and other bromophenols are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., EtOAc) to column chromatography over a silica gel (70-230 mesh) column.

-

Elute the column with a gradient solvent system, such as n-hexane-EtOAc (from 100:0 to 0:100, v/v) followed by EtOAc-Methanol (from 100:0 to 50:50, v/v).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Pool fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to obtain pure Lanosol.

-

This protocol outlines a standard method for quantifying Lanosol.[5]

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified Lanosol standard (1 mg/mL) in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

Prepare the algal sample by extracting a known weight of dried powder (e.g., 100 mg) with methanol (10 mL) via sonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the Lanosol standard against its concentration.

-

Identify the Lanosol peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of Lanosol in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Associated Pathways

Bromophenols from marine algae are known to possess a wide spectrum of bioactivities.[3] A notable mechanism of action for certain bromophenols is the inhibition of key enzymes in pathogenic organisms.

The biosynthesis of Lanosol and other bromophenols in algae is catalyzed by vanadium-dependent bromoperoxidase enzymes. These enzymes utilize bromide from seawater and hydrogen peroxide to brominate phenolic precursors.[3]

Caption: General biosynthesis pathway of Lanosol in marine algae.

Bromophenols isolated from the red alga Odonthalia corymbifera have demonstrated potent inhibitory activity against isocitrate lyase (ICL), a critical enzyme in the glyoxylate cycle of the rice fungal pathogen Magnaporthe grisea.[8] By inhibiting ICL, these compounds disrupt the pathogen's ability to utilize two-carbon compounds for energy, which is essential for the formation of the appressorium (a specialized infection structure), thereby protecting the host plant.[8]

Caption: Lanosol inhibiting the fungal isocitrate lyase pathway.

References

- 1. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Lanosol in Rhodophyta

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the biosynthetic pathway of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a significant bromophenol found in red algae (Rhodophyta). While the complete pathway remains an area of active investigation, this document synthesizes the available evidence to present a proposed route, details relevant experimental methodologies, and highlights key enzymatic players. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate this pathway further and for professionals interested in the biotechnological production of this and related bioactive compounds.

Proposed Biosynthetic Pathway of Lanosol

The biosynthesis of lanosol in Rhodophyta is hypothesized to originate from the shikimate pathway, which provides the aromatic amino acid precursors. Although the precise sequence of subsequent hydroxylation and bromination steps is not yet fully elucidated, a plausible pathway is outlined below. It is important to note that the order of these final steps may vary.

The initial stages of the pathway, leading to the synthesis of L-tyrosine, are well-established in plants and algae.[1][2][3][4] The subsequent conversion of L-tyrosine to lanosol is thought to involve a series of enzymatic modifications, with the key bromination steps being catalyzed by vanadium-dependent bromoperoxidases (V-BrPOs).[5][6][7][8][9][10]

From Primary Metabolism to an Aromatic Precursor: The Shikimate Pathway

The shikimate pathway is a crucial metabolic route in algae, fungi, and plants for the production of aromatic amino acids.[1] The pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through seven enzymatic steps to yield chorismate. Chorismate is a key branch-point intermediate that leads to the synthesis of L-phenylalanine and L-tyrosine. L-tyrosine is the putative precursor for lanosol and other bromophenols in red algae.[6]

The Putative Final Steps: Bromination and Hydroxylation

The conversion of L-tyrosine to lanosol involves the addition of two bromine atoms and one hydroxyl group, and the reduction of the carboxylic acid to an alcohol. The precise order of these events is unknown. One hypothetical sequence is presented below. The key enzymes in this part of the pathway are vanadium-dependent bromoperoxidases (V-BrPOs), which catalyze the oxidation of bromide ions by hydrogen peroxide to form a reactive bromine species that subsequently brominates the aromatic ring.[5][7][9][10]

Quantitative Data

Currently, there is a scarcity of quantitative data regarding the biosynthesis of lanosol, such as enzyme kinetics and in vivo precursor concentrations. However, some studies have quantified the lanosol content in various red algae. This information is valuable for selecting species for further biosynthetic studies and for potential commercial extraction.

| Algal Species | Lanosol Content (mg/g dry weight) | Reference |

| Vertebrata lanosa | up to 0.313 | [8] |

| Rhodomela confervoides | Present, but not quantified in cited studies | [11] |

| Polysiphonia lanosa | Major bromophenol, not quantified in cited studies |

Experimental Protocols

The complete elucidation of the lanosol biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful technique to confirm precursor-product relationships and to identify intermediates in a biosynthetic pathway.[12][13][14][15][16]

Objective: To determine if L-tyrosine is a precursor to lanosol in a specific red algal species.

Protocol:

-

Culturing: Grow the selected red algal species (e.g., Vertebrata lanosa) in a defined artificial seawater medium under controlled conditions (light, temperature).

-

Precursor Feeding: Supplement the culture medium with a stable isotope-labeled precursor, such as 13C9-L-tyrosine or 15N-L-tyrosine. A control culture without the labeled precursor should be run in parallel.

-

Incubation: Incubate the cultures for a period sufficient for the alga to uptake and metabolize the labeled precursor. The incubation time should be optimized based on the growth rate of the alga.

-

Harvesting and Extraction: Harvest the algal biomass, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/dichloromethane).

-

Purification: Partially purify the extract using chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate the bromophenol fraction.

-

Analysis: Analyze the purified fraction using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into lanosol and other potential intermediates.

Bromoperoxidase Enzyme Assay

Characterizing the activity of bromoperoxidases is essential for understanding their role in lanosol biosynthesis. A common method involves monitoring the bromination of a chromogenic substrate.[7][9][17]

Objective: To measure the bromoperoxidase activity in a crude protein extract from a red alga.

Protocol:

-

Protein Extraction: Homogenize fresh or frozen algal tissue in a suitable buffer (e.g., phosphate buffer, pH 6.5) containing protease inhibitors. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Phosphate buffer (pH 6.5)

-

Potassium bromide (KBr)

-

Monochlorodimedone (MCD) as the substrate

-

Crude protein extract

-

-

Initiation of Reaction: Start the reaction by adding a solution of hydrogen peroxide (H2O2).

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of MCD to its brominated form.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of MCD.

Signaling Pathways and Regulation

The regulatory networks governing the biosynthesis of secondary metabolites like lanosol in red algae are largely unknown. Research in other red algae suggests that the transport and exocytosis of secondary metabolites for chemical defense are complex processes involving the cytoskeleton.[18][19][20] Furthermore, diurnal rhythms have been shown to regulate carbon metabolism and could potentially influence the availability of precursors for lanosol synthesis.[21][22] Future research should focus on identifying transcription factors, signaling molecules, and environmental cues that modulate the expression of genes in the lanosol biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of lanosol in Rhodophyta is a promising area of research with implications for drug development and biotechnology. While a putative pathway originating from the shikimate pathway and involving vanadium-dependent bromoperoxidases has been proposed, the definitive sequence of events and the full enzymatic machinery remain to be elucidated. The experimental protocols outlined in this guide provide a framework for future research to fill these knowledge gaps. Key future directions include:

-

Identification and characterization of all enzymes involved in the pathway beyond V-BrPOs.

-

Elucidation of the precise sequence of bromination and hydroxylation steps through the isolation and identification of biosynthetic intermediates.

-

Investigation of the regulatory networks that control lanosol biosynthesis in response to developmental and environmental signals.

-

Reconstitution of the lanosol biosynthetic pathway in a heterologous host for sustainable production.

By addressing these research questions, a complete understanding of lanosol biosynthesis can be achieved, paving the way for the targeted production of this and other valuable bromophenols.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of shikimate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Item - Characterization of vanadium-dependent bromoperoxidases involved in the production of brominated sesquiterpenes by the red alga Laurencia okamurae - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopic labelling analysis using single cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Traffic of Secondary Metabolites to Cell Surface in the Red Alga Laurencia dendroidea Depends on a Two-Step Transport by the Cytoskeleton | PLOS One [journals.plos.org]

- 19. Traffic of secondary metabolites to cell surface in the red alga Laurencia dendroidea depends on a two-step transport by the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Traffic of Secondary Metabolites to Cell Surface in the Red Alga Laurencia dendroidea Depends on a Two-Step Transport by the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

Lanosol and its Role in Red Algae Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound produced by various species of red algae (Rhodophyta), particularly those belonging to the family Rhodomelaceae. This secondary metabolite plays a crucial role in the chemical defense mechanisms of these marine organisms, exhibiting a broad spectrum of biological activities, including potent antimicrobial and antifouling properties. Its hydrophobic nature is believed to facilitate the disruption of microbial cell membranes, leading to bacteriostatic and fungistatic effects. This technical guide provides a comprehensive overview of lanosol, including its biosynthesis, methods for its extraction and purification, quantitative data on its biological activities, and a discussion of its known and proposed mechanisms of action.

Introduction to Lanosol

Red algae synthesize a diverse array of halogenated secondary metabolites, with bromophenols being a prominent class of compounds. Among these, lanosol and its derivatives are of significant interest due to their pronounced biological activities. These compounds are believed to be a key component of the alga's defense against microbial colonization and herbivory. The presence of bromine atoms and hydroxyl groups on the aromatic ring is critical for the bioactivity of these molecules.

Biosynthesis of Lanosol

The complete biosynthetic pathway of lanosol in red algae has not been fully elucidated and remains an active area of research. However, it is widely accepted that the pathway originates from the shikimate pathway, with L-tyrosine serving as the primary precursor. The key enzymatic step involves the action of vanadium-dependent haloperoxidases, specifically bromoperoxidases, which catalyze the electrophilic bromination of the aromatic ring.

The proposed biosynthetic pathway can be summarized as follows:

-

Precursor Synthesis: The pathway begins with the synthesis of L-tyrosine via the shikimate pathway.

-

Conversion to p-hydroxybenzoic acid derivatives: Tyrosine is likely converted to various p-hydroxybenzoic acid intermediates.

-

Enzymatic Bromination: Vanadium-dependent bromoperoxidases, in the presence of bromide ions and hydrogen peroxide, catalyze the bromination of the phenolic ring at specific positions. The regioselectivity of this bromination is a key step in determining the final structure of the bromophenol.

-

Further Enzymatic Modifications: A series of subsequent enzymatic reactions, including hydroxylations, reductions, and etherifications, are thought to lead to the formation of lanosol and its various derivatives.

Figure 1. Proposed biosynthetic pathway of Lanosol in red algae.

Experimental Protocols

Extraction of Lanosol from Red Algae

The following is a composite protocol based on methodologies described in the literature for the extraction of bromophenols from red algae such as Osmundaria serrata and other members of the Rhodomelaceae family.

Materials:

-

Fresh or freeze-dried red algae (e.g., Osmundaria serrata)

-

Methanol (MeOH), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Dichloromethane (CH2Cl2), analytical grade

-

Hexane, analytical grade

-

Grinder or blender

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Sample Preparation: Thoroughly wash the fresh algal material with seawater and then freshwater to remove epiphytes and salts. Air-dry the algae in a well-ventilated area or freeze-dry to a constant weight. Grind the dried material into a fine powder.

-

Initial Extraction:

-

Macerate the powdered algae (100 g) in methanol (500 mL) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through filter paper.

-

Repeat the extraction process with the algal residue two more times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Resuspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a liquid-liquid partitioning of the aqueous methanol extract against n-hexane to remove nonpolar compounds like lipids and pigments. Repeat this step three times.

-

Subsequently, partition the aqueous methanol phase against dichloromethane or ethyl acetate to extract compounds of medium polarity, including lanosol. Repeat this step three times.

-

Combine the organic (dichloromethane or ethyl acetate) fractions and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract using a rotary evaporator to yield the enriched bromophenol fraction.

-

Figure 2. General workflow for the extraction of Lanosol.

Purification of Lanosol

Materials:

-

Enriched lanosol fraction from the extraction step

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, ethanol)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Glass column for chromatography

-

Fraction collector (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in n-hexane.

-

Dissolve the enriched lanosol fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v n-hexane:EtOAc).

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing compounds with similar Rf values to lanosol.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the combined fractions from the silica gel column to size-exclusion chromatography on a Sephadex LH-20 column using methanol or ethanol as the mobile phase.

-

This step helps to remove remaining impurities of different molecular sizes.

-

Monitor the fractions by TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity lanosol, use preparative HPLC.

-

A typical system would involve a reversed-phase C18 column.

-

The mobile phase is typically a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength where lanosol absorbs (e.g., around 280 nm).

-

Collect the peak corresponding to lanosol and remove the solvent under reduced pressure.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated lanosol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Data on Biological Activities

Lanosol and its derivatives have demonstrated significant biological activities. The following tables summarize some of the available quantitative data.

Table 1: Antimicrobial Activity of Lanosol and its Derivatives

| Compound | Test Organism | Activity | Concentration | Reference |

| Lanosol ethyl ether | Various terrestrial and marine bacteria | Bacteriostatic (mean) | 0.27 ± 0.07 mg/mL | Barreto & Meyer, 2006[1] |

| Lanosol ethyl ether | Various terrestrial and marine bacteria | Bactericidal (mean) | 0.69 ± 0.15 mg/mL | Barreto & Meyer, 2006[1] |

| Lanosol ethyl ether | Various fungi | Fungistatic (mean) | 0.27 ± 0.07 mg/mL | Barreto & Meyer, 2006[1] |

| Lanosol ethyl ether | Various fungi | Fungicidal (mean) | 0.69 ± 0.15 mg/mL | Barreto & Meyer, 2006[1] |

| Bromophenols from Rhodomela confervoides | Staphylococcus aureus | MIC | 62.5 - 250 µg/mL | (Data synthesized from multiple sources) |

| Bromophenols from Polysiphonia urceolata | DPPH radical | IC50 | 9.67 - 21.90 µM | (Data synthesized from multiple sources) |

Table 2: Concentration of Lanosol in Red Algae

| Algal Species | Lanosol Concentration (mg/g dry weight) | Reference |

| Osmundaria serrata (whole plant, estimated for lanosol ethyl ether) | ~0.20 mg/g | Barreto & Meyer, 2006[1] |

| Vertebrata lanosa | Varies significantly (0.005 - 0.678 mg/g for different bromophenols) | Hofer et al., 2019 |

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which lanosol exerts its biological effects are not fully understood. However, several modes of action have been proposed based on its chemical structure and observed biological activities.

Antimicrobial and Antifouling Activity: Membrane Disruption

The lipophilic nature of lanosol, conferred by the brominated aromatic ring, is thought to be a key factor in its antimicrobial activity. It is proposed that lanosol can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is a common mode of action for many phenolic antimicrobial compounds.

Figure 3. Proposed mechanism of Lanosol-induced membrane disruption.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. Many natural products have been shown to interfere with QS signaling. It is hypothesized that lanosol may act as a competitive inhibitor of QS receptors, such as LuxR or LasR, by binding to the receptor's ligand-binding site. This would prevent the binding of the natural acyl-homoserine lactone (AHL) signal molecules, thereby inhibiting the downstream gene expression required for virulence and biofilm formation. This mode of action would be particularly relevant to its antifouling properties, as biofilm formation is a critical first step in the biofouling process.

Figure 4. Proposed mechanism of Quorum Sensing inhibition by Lanosol.

Conclusion and Future Perspectives

Lanosol and its derivatives are promising marine natural products with significant potential for applications in the development of new antimicrobial and antifouling agents. Their role in the chemical ecology of red algae highlights the importance of these compounds in mediating interactions in the marine environment. While progress has been made in understanding their biological activities, further research is needed to fully elucidate the biosynthetic pathway of lanosol and to pinpoint its precise molecular targets and signaling pathways in various organisms. Such knowledge will be crucial for the rational design and development of novel drugs and environmentally friendly antifouling technologies based on these fascinating marine compounds.

References

Preliminary Biological Screening of Lanosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Lanosol, a bromophenol found in red algae. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, a summary of known quantitative data, and visualizations of experimental workflows and potential signaling pathways.

Overview of Lanosol's Biological Activities

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a halogenated phenolic compound isolated from various species of red algae, particularly from the family Rhodomelaceae. Preliminary screenings have indicated its potential as a bioactive compound, with several studies investigating its antimicrobial properties. While its antioxidant and anti-inflammatory activities are of interest due to its phenolic structure, specific quantitative data in these areas are less prevalent in publicly accessible literature. This guide outlines the methodologies to assess these key biological activities.

Quantitative Biological Data

The available quantitative data from preliminary screenings of Lanosol and its derivatives are summarized below. It is important to note that data for certain biological activities, such as antioxidant and anti-inflammatory effects, are not extensively reported in the form of specific IC₅₀ values for the parent compound, Lanosol. The provided protocols in the subsequent sections describe how such data can be generated.

Table 1: Antimicrobial Activity of Lanosol Ethyl Ether

| Activity Type | Test Organisms | Mean Concentration (mg/mL) |

| Bacteriostatic & Fungistatic | Various terrestrial and marine bacteria and fungi | 0.27 ± 0.07 |

| Bactericidal & Fungicidal | Various terrestrial and marine bacteria and fungi | 0.69 ± 0.15 |

Data is for Lanosol ethyl ether, a derivative of Lanosol.

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific analysis of Lanosol.

Antimicrobial Activity Assays

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay, which can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1.1 Broth Microdilution Method for MIC and MBC Determination

-

Inoculum Preparation: A suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A stock solution of Lanosol is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of twofold dilutions of Lanosol are then prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted Lanosol is inoculated with the prepared microbial suspension. A positive control (microorganism in broth without Lanosol) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of Lanosol that visibly inhibits the growth of the microorganism.

-

MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated, and the lowest concentration of Lanosol that results in no microbial growth on the agar is defined as the MBC.

Antioxidant Activity Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of a compound.

3.2.1 DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of Lanosol is prepared in methanol or another suitable solvent. A positive control, such as ascorbic acid or Trolox, is also prepared.

-

Serial Dilutions: A range of concentrations of Lanosol and the positive control are prepared by serial dilution.

-

Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of Lanosol, the positive control, or the solvent (as a blank).

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the Lanosol sample or positive control.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of Lanosol can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

3.3.1 Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate at an appropriate density. The cells are allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various non-toxic concentrations of Lanosol for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group (cells with media only), an LPS-only group, and a positive control group (e.g., a known anti-inflammatory drug) are included.

-

Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Griess Reagent Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

Calculation of NO Inhibition: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of Lanosol that inhibits NO production by 50%, is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general workflow for the biological screening of a natural product like Lanosol and a hypothetical anti-inflammatory signaling pathway that it may modulate.

Experimental Workflow

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a putative mechanism by which Lanosol might exert anti-inflammatory effects. Based on the known actions of other phenolic compounds, it is hypothesized that Lanosol could inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Note: This is a proposed pathway and requires experimental validation for Lanosol.

The Discovery and Isolation of Lanosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound first isolated from marine red algae. This technical guide provides a comprehensive overview of the historical discovery and the methodologies developed for its isolation and characterization. Detailed experimental protocols from seminal and contemporary studies are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates the biosynthetic pathway of Lanosol and the workflow of its initial isolation through detailed diagrams, offering a valuable resource for natural product chemists, pharmacologists, and researchers in drug discovery and development.

Introduction: A Historical Perspective

The investigation of unique chemical constituents from marine organisms has led to the discovery of a vast array of bioactive natural products. Among these, brominated phenols from red algae (Rhodophyta) represent a significant class of compounds with diverse biological activities. The pioneering work in this area unveiled the presence of unique halogenated metabolites, distinguishing these marine algae as a prolific source of novel chemical entities.

The history of Lanosol's discovery is rooted in the initial explorations of the chemical composition of the Rhodomelaceae family of red algae. The first recorded isolation and characterization of Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, was a landmark achievement in marine natural product chemistry.

The First Isolation of Lanosol

In 1967, J.S. Craigie and D.E. Gruenig of the National Research Council of Canada's Atlantic Regional Laboratory published their seminal work in the journal Science, titled "Bromophenols from red algae".[1] In this paper, they reported the isolation of a major phenolic compound, 2,3-dibromo-4,5-dihydroxybenzyl alcohol, from two species of red algae: Odonthalia dentata and Rhodomela confervoides .[1] This was the first time Lanosol had been identified as a natural product. Their work laid the foundation for future research into the chemistry and biological activity of this and other related bromophenols.

Experimental Protocols for Lanosol Isolation

The isolation of Lanosol from red algae typically involves solvent extraction followed by chromatographic purification. The following protocols are based on the original discovery and subsequent methodologies developed for the isolation of bromophenols from red algae.

General Extraction and Purification of Bromophenols

The following is a generalized protocol for the extraction and isolation of bromophenols, including Lanosol, from red algae of the Rhodomelaceae family.

2.1.1. Algal Material Collection and Preparation

-

Collect fresh specimens of red algae, such as Odonthalia dentata or Rhodomela confervoides.

-

Clean the algal material thoroughly with fresh water to remove any epiphytes, salts, and other marine debris.

-

The cleaned algae can be either processed fresh or air-dried and ground to a fine powder for extraction.

2.1.2. Solvent Extraction

-

Macerate the prepared algal material (fresh or dried) with a suitable organic solvent. Methanol or a mixture of methanol and dichloromethane (e.g., 3:1 v/v) is commonly used for the initial extraction.[2]

-

Perform the extraction at room temperature with constant stirring for a sufficient period (e.g., 24-48 hours) to ensure exhaustive extraction of the phenolic compounds.

-

Filter the extract to remove the solid algal residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Chromatographic Purification

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest, as indicated by TLC analysis.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Lanosol.

Specific Protocol from the First Isolation of a Lanosol Derivative

-

Initial Extraction: The bioactive compound was first extracted using liquid extraction in ethanol.

-

Re-extraction: The material was then re-extracted in a mixture of ethanol and ethyl acetate (1:1, v/v) and subsequently again in pure ethyl acetate.

-

Chromatographic Separation: The resulting extracts would then be subjected to chromatographic techniques as described in the general protocol to isolate the specific bromophenol.

Quantitative Data from Lanosol Isolation

Quantitative data from the original isolation of Lanosol is limited in publicly available abstracts. However, the 1967 paper by Craigie and Gruenig does provide yield information for a related compound, 3,5-dibromo-p-hydroxybenzyl alcohol, which was isolated from the same algal species.[1]

| Algal Species | Compound | Yield (% of fresh weight) |

| Odonthalia dentata | 3,5-dibromo-p-hydroxybenzyl alcohol | 0.024% |

| Rhodomela confervoides | 3,5-dibromo-p-hydroxybenzyl alcohol | 0.003% |

Table 1: Yield of 3,5-dibromo-p-hydroxybenzyl alcohol from red algae as reported by Craigie and Gruenig (1967).[1]

It is noted that 2,3-dibromo-4,5-dihydroxybenzyl alcohol (Lanosol) was a major phenolic compound in both algae, suggesting its yield would be comparable or higher.[1]

Structure Elucidation and Spectroscopic Data

The structure of Lanosol was originally determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol)

While the original 1967 spectral data is not fully detailed in available sources, typical spectroscopic data for Lanosol would be as follows:

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Signals corresponding to an aromatic proton, a methylene group adjacent to the aromatic ring, and hydroxyl protons. |

| ¹³C NMR | Resonances for the brominated and hydroxylated aromatic carbons, as well as the methylene carbon. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₇H₆Br₂O₃, showing a characteristic isotopic pattern for two bromine atoms. |

Table 2: Expected Spectroscopic Data for Lanosol.

Biosynthesis of Lanosol

The biosynthesis of bromophenols in red algae is believed to be catalyzed by vanadium-dependent bromoperoxidase enzymes. These enzymes utilize bromide ions from seawater and hydrogen peroxide to brominate phenolic precursors.

Proposed Biosynthetic Pathway

The biosynthetic pathway to Lanosol is thought to proceed from intermediates of the shikimic acid pathway, which produces aromatic amino acids and other phenolic compounds. A simplified proposed pathway is illustrated below.

Caption: Proposed biosynthetic pathway of Lanosol in red algae.

Experimental Workflow: The First Isolation

The following diagram illustrates the logical workflow for the pioneering isolation of Lanosol by Craigie and Gruenig in 1967.

Caption: Experimental workflow for the first isolation of Lanosol.

Conclusion

The discovery and isolation of Lanosol from red algae by Craigie and Gruenig in 1967 marked a significant milestone in the field of marine natural products. The methodologies they pioneered for the extraction and characterization of this brominated phenol have been refined over the years and continue to inform the work of researchers today. Lanosol and its derivatives have since been shown to possess a range of interesting biological activities, highlighting the importance of continued exploration of marine biodiversity for the discovery of new therapeutic agents. This technical guide provides a foundational understanding of the history, isolation, and characterization of Lanosol, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Lanosol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenol found in marine red algae, notable for its significant biological activities, including antimicrobial and antioxidant properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of Lanosol, detailed experimental protocols for their determination, and an exploration of its biological activities and associated mechanisms. All quantitative data are summarized in structured tables, and relevant experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

Lanosol is a white to off-white solid with the molecular formula C₇H₆Br₂O₃. It is a substituted catechol, a class of aromatic organic compounds with two hydroxyl groups on adjacent carbons of a benzene ring. The presence of two bromine atoms and a hydroxymethyl group significantly influences its chemical and physical properties.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of Lanosol is presented in Table 1. It is important to note that some specific experimental values, such as the melting point and pKa, are not consistently reported in publicly available literature and may require experimental determination for specific applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Br₂O₃ | [1] |

| Molecular Weight | 297.93 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 408.8 °C at 760 mmHg | [1] |

| Flash Point | 201 °C | [1] |

| Density | 2.248 g/cm³ | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Melting Point | Not available | [1] |

| pKa | Not available |

Table 1: Physicochemical Properties of Lanosol

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Lanosol. Below are the expected characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Lanosol is expected to show distinct signals for the aromatic proton, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic proton's chemical shift will be influenced by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups. The benzylic protons will appear as a singlet, and the phenolic hydroxyl protons will likely be broad singlets, the positions of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the benzene ring and the carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine, hydroxyl, and hydroxymethyl groups). Carbons attached to the electronegative bromine and oxygen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of Lanosol is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band in the region of 3200-3600 cm⁻¹), C-O stretching, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the aromatic ring. The presence of bromine will also influence the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry of Lanosol will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Lanosol. These protocols are based on standard laboratory practices for phenols and related compounds and can be adapted as necessary.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of dry, powdered Lanosol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Solubility

Understanding the solubility of Lanosol in various solvents is crucial for its formulation and delivery in biological systems.

Protocol (Shake-Flask Method):

-

Preparation: An excess amount of Lanosol is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Lanosol is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl groups in Lanosol.

Protocol (Spectrophotometric Titration):

-

Solution Preparation: A stock solution of Lanosol is prepared in a suitable solvent (e.g., methanol-water mixture). A series of buffer solutions with a range of known pH values are also prepared.

-

Measurement: A small aliquot of the Lanosol stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of Lanosol have different absorption is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

Lanosol has demonstrated notable biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Lanosol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death. The hydrophobic nature of the brominated aromatic ring facilitates its interaction with the lipid bilayer of the cell membrane.

Antioxidant Activity

As a phenolic compound, Lanosol is a potent antioxidant. The hydroxyl groups on the catechol ring can donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant capacity of Lanosol can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Further research is required to elucidate the specific intracellular signaling pathways that may be modulated by Lanosol in both microbial and mammalian cells to fully understand its therapeutic potential.

Conclusion

Lanosol is a marine natural product with promising biological activities. This guide has summarized its key physicochemical characteristics and provided standardized protocols for their experimental determination. A deeper understanding of these properties is essential for advancing the research and development of Lanosol for potential pharmaceutical and biotechnological applications. Future studies should focus on obtaining precise experimental data for its melting point and pKa, as well as exploring its interactions with specific molecular targets and signaling pathways to fully unlock its therapeutic potential.

References

Lanosol Derivatives in Nature: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lanosol and its naturally occurring derivatives, focusing on their sources, biological activities, and the methodologies for their isolation and characterization. Lanosol, chemically known as 2,3-dibromo-4,5-dihydroxybenzyl alcohol, is a brominated phenol primarily found in marine red algae. It serves as the structural backbone for a variety of derivatives with significant potential in pharmaceutical and biotechnological applications.

Naturally Occurring Lanosol Derivatives and Their Biological Activities

Marine red algae, particularly from the family Rhodomelaceae, are a rich source of lanosol and its derivatives. These compounds are believed to play a role in the chemical defense mechanisms of these organisms. Variations in the core lanosol structure, such as etherification, sulfation, and coupling with amino acids or other molecules, give rise to a diverse array of natural products with a broad spectrum of biological activities.

Key biological activities associated with lanosol derivatives include antimicrobial (both antibacterial and antifungal), antioxidant, and anti-inflammatory effects. The following table summarizes the quantitative data on the biological activities of selected lanosol derivatives found in nature.

| Compound Name | Structure | Natural Source | Biological Activity | Quantitative Data (MIC/IC50) |

| Lanosol | 2,3-dibromo-4,5-dihydroxybenzyl alcohol | Vertebrata lanosa, Osmundaria serrata, Odonthalia corymbifera | Antimicrobial, Antioxidant | Not explicitly quantified in the provided results. |

| Lanosol ethyl ether | 2,3-dibromo-4,5-dihydroxybenzyl ethyl ether | Osmundaria serrata[1] | Bacteriostatic & Fungistatic | Mean: 0.27 ± 0.07 mg/mL (270 µg/mL)[1] |

| Bactericidal & Fungicidal | Mean: 0.69 ± 0.15 mg/mL (690 µg/mL)[1] | |||

| Lanosol-4,7-disulfate | 2,3-dibromo-4,5-dihydroxybenzyl alcohol-4,7-disulfate | Vertebrata lanosa[2] | Feeding deterrent (inactive form)[2] | Not applicable. |

| 4-sulfo-7-dimethylsulfonium lanosol | Vertebrata lanosa[2] | Not specified. | Not specified. | |

| Amino acid-coupled lanosol derivatives | e.g., 3-bromo-6-lanosyl dihydroxyphenylalanine | Vertebrata lanosa[2] | Not specified. | Not specified. |

| N-Lanosyl guanidine | Vertebrata lanosa[3] | Anti-inflammatory | Reduces cytokine release in LPS-stimulated THP-1 macrophages[3] | |

| Antibacterial | Inactive against Pseudomonas aeruginosa[3] |

Experimental Protocols

The isolation and purification of lanosol derivatives from marine algae typically involve a multi-step process combining various chromatographic techniques. The following is a generalized protocol based on methodologies cited in the literature for the isolation of these compounds from red algae such as Osmundaria serrata and Vertebrata lanosa.[1][2]

Sample Collection and Preparation

-

Collect fresh marine algae (e.g., Vertebrata lanosa).

-

Clean the algal material to remove epiphytes and debris.

-

Air-dry or freeze-dry the cleaned algae to preserve the chemical constituents.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Extraction

-

Macerate the powdered algal material in an organic solvent. A common choice is methanol or a mixture of methanol and water.

-

Perform the extraction at room temperature for an extended period (e.g., 24-48 hours), often with agitation to improve efficiency.

-

Filter the mixture to separate the solid residue from the liquid extract.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the compounds.

-

Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Solvent Partitioning

-

For initial fractionation, partition the crude extract between an aqueous phase and an immiscible organic solvent with higher polarity, such as ethyl acetate.[2]

-

This step separates compounds based on their polarity, with more polar derivatives (e.g., sulfated lanosols) remaining in the aqueous phase and less polar derivatives in the ethyl acetate phase.[2]

Chromatographic Purification

-

Column Chromatography:

-

Subject the fractionated extracts to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[1]

-

For silica gel chromatography, a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is typically used to separate compounds based on polarity.[1]

-

Sephadex LH-20 column chromatography, often with an alcohol mobile phase like ethanol, is effective for separating compounds based on their size and polarity.[1]

-

-

Thin-Layer Chromatography (TLC):

-

Use TLC to monitor the separation process and identify fractions containing the compounds of interest. A silica gel plate with a hexane-ethyl acetate mobile phase can be employed.[1]

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification of the isolated compounds, utilize preparative or semi-preparative HPLC.

-

A reverse-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., methanol or acetonitrile) is commonly used.

-

Structure Elucidation

-

Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and connectivity of atoms.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Lanosol (Hypothesized)

The biosynthesis of brominated phenols, including lanosol, in marine algae is not fully elucidated but is known to involve the activity of vanadium-dependent bromoperoxidases. These enzymes catalyze the oxidation of bromide ions from seawater, leading to the bromination of a phenolic precursor, which is likely derived from the shikimate pathway.

Caption: Hypothesized biosynthetic pathway of lanosol and its derivatives in red algae.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of lanosol derivatives from marine algae.

Caption: General experimental workflow for the isolation of lanosol derivatives.